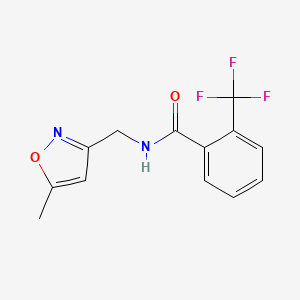
N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that can be categorized within the realm of benzamide derivatives. Benzamides are a class of compounds known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests that it may possess unique chemical and physical properties, as well as biological activity, due to the presence of the isoxazole ring and the trifluoromethyl group.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods, including direct acylation reactions and microwave-assisted synthesis. For instance, a series of N-(thiazol-2-yl)benzamide derivatives were synthesized using a crystal engineering approach, which could be analogous to the synthesis of the compound . Additionally, the synthesis of related compounds, such as 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues, was achieved by conformational restriction of an in-house type II FMS inhibitor . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography, IR, NMR, and mass spectral studies . These techniques allow for the determination of the molecular conformation, intermolecular interactions, and overall stability of the compound. For example, the X-ray structure characterization of antipyrine derivatives provided insights into the crystal packing and stabilization of the compounds . Similar analyses could be applied to this compound to understand its molecular structure.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including Fries rearrangement, which is a regioselective synthesis method . The compound may also undergo reactions typical of benzamides, such as nucleophilic substitution or addition reactions, influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the isoxazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, can be influenced by the substituents on the benzamide core. For example, the presence of a trifluoromethyl group can increase the compound's lipophilicity and potentially its membrane permeability . The isoxazole ring could also affect the compound's acidity and basicity, as well as its ability to form hydrogen bonds and other non-covalent interactions . These properties are crucial for the compound's potential as a drug candidate, as they affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
N-((5-methylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide and its derivatives have been studied for their antiviral properties. A study focused on the synthesis of novel benzamide-based 5-aminopyrazoles and related compounds, which showed significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).
Antihyperglycemic Agents
Research has also been conducted on benzamide derivatives as potential antidiabetic agents. One such study identified a specific benzamide derivative, effective in treating diabetes mellitus (Nomura et al., 1999).
Gelation Behavior and Supramolecular Chemistry
Studies on N-(thiazol-2-yl) benzamide derivatives, including variants similar to this compound, have been conducted to understand their gelation behavior and the role of methyl functionality in supramolecular chemistry (Yadav & Ballabh, 2020).
Anticancer Properties
Benzamide derivatives have been evaluated for their anticancer activity. One study focused on microwave-assisted synthesis of benzamide derivatives, revealing promising anticancer activities against various cancer cell lines (Tiwari et al., 2017).
Anti-Fibrosis Drug Potential
The compound has been investigated for its potential as an anti-fibrosis drug. A study on a novel ALK5 inhibitor, structurally related to this compound, demonstrated its effectiveness in suppressing renal and hepatic fibrosis and anti-metastatic effects in breast cancer models (Kim et al., 2008).
Eigenschaften
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-6-9(18-20-8)7-17-12(19)10-4-2-3-5-11(10)13(14,15)16/h2-6H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMXUUXODBHWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

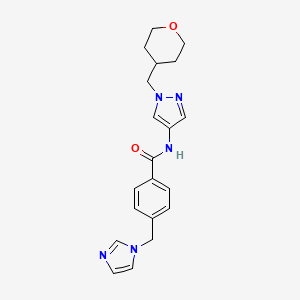
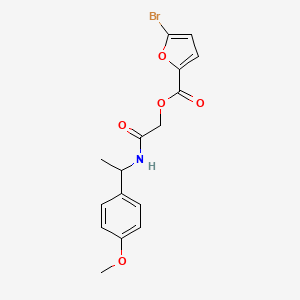
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)
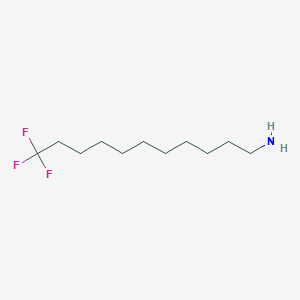
![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)
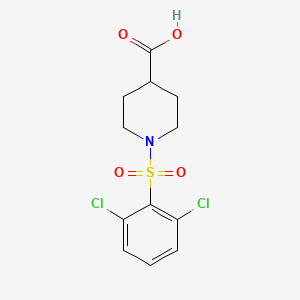

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)
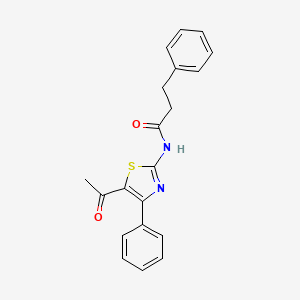
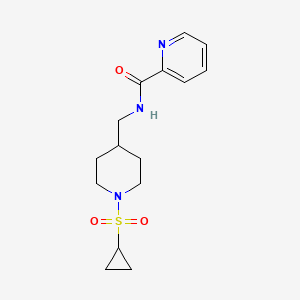
![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B2514912.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)
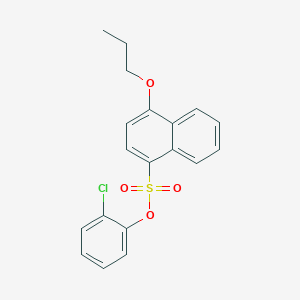
![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)